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Compound of Interest |

\

Compound Name: 4-Phenoxybutyryl chloride

CAS No.: 5139-89-9

Cat. No.: B1294281

Executive Summary

In the development of small-molecule kinase inhibitors, the "tail" moiety plays a critical role in

selectivity and potency. While the "head" group binds the ATP hinge region, the tail often

extends into the solvent-exposed front or the hydrophobic back pocket (in DFG-out

conformations).

4-Phenoxybutyryl chloride (CAS: 4129-17-3) is a specialized acylating agent used to

introduce a 4-phenoxybutyryl moiety. This group provides a flexible four-atom linker terminated

by a lipophilic phenyl ether, making it an ideal probe for:

Reaching Distal Hydrophobic Pockets: Targeting allosteric sites adjacent to the ATP-binding
cleft.

Modulating Solubility & Permeability: The ether linkage offers distinct physicochemical
properties compared to purely alkyl chains (e.g., 4-phenylbutyryl).

Library Diversification: Rapid generation of amide-linked analogs during late-stage SAR
optimization.

This guide details the protocol for coupling 4-phenoxybutyryl chloride to an aminopyrazole

scaffold—a representative core for inhibitors of kinases such as c-Met, VEGFR, and p38
MAPK.
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Mechanistic Insight: The Role of the Phenoxybutyryl
Tail
Structural Logic

Kinase inhibitors are often classified by their binding mode. Type Il inhibitors stabilize the
inactive conformation (DFG-out) of the kinase.

e The Hinge Binder: Heterocycle (e.g., pyrazole, quinoline).

e The Linker: Amide or urea functionality.

o The Tail: Hydrophobic group (e.g., 4-phenoxybutyryl).

The 4-phenoxybutyryl group is unique because the ether oxygen at the

-position (relative to the carbonyl) introduces a hydrogen bond acceptor capability and alters
the rotational freedom of the chain compared to a simple pentyl or phenylbutyl chain.

Reaction Mechanism: Nucleophilic Acyl Substitution

The coupling reaction proceeds via an addition-elimination mechanism. The amine nucleophile
attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral
intermediate, followed by the expulsion of the chloride ion.

Nucleophilic Attack
Reagents: Base assisted! Tetrahedral Collapse Elimination of Cl- - HCI (Salt; Product:
Scaffold-NH2 + 4-Phenoxybutyryl-Cl Intermediate Amide-Linked Inhibitor

Click to download full resolution via product page

Figure 1. Mechanistic pathway for the N-acylation of an amino-kinase scaffold.

Experimental Protocol: Synthesis of N-(Pyrazol-3-
yl)-4-phenoxybutanamide

Objective: To synthesize a Type Il kinase inhibitor analog by coupling 4-phenoxybutyryl
chloride to a 3-aminopyrazole core.
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Materials & Reagents

Reagent MW ( g/mol ) Equiv.[1] Role
3-Amino-5- ] ]
Nucleophile (Hinge
phenylpyrazole 159.19 1.0 )
Binder)
(Scaffold)
4-Phenoxybutyryl Electrophile (Tail
_ YR 198.65 11-1.2 phile (
chloride Source)
Triethylamine (TEA) 101.19 2.5 Acid Scavenger
Dichloromethane Anhydrous Reaction
- Solvent i
(DCM) Medium
DMAP (4- .
) ) o Catalyst (Optional for
Dimethylaminopyridin 122.17 0.1 ] )
) sluggish amines)
e

Step-by-Step Procedure
Step 1. Preparation of the Reaction Vessel

e Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.
» Purge the flask with Nitrogen (

) or Argon to maintain an inert atmosphere. Note: Acid chlorides hydrolyze rapidly in moist
air.

Step 2: Dissolution of Scaffold
e Add 3-Amino-5-phenylpyrazole (159 mg, 1.0 mmol) to the flask.

¢ Add anhydrous DCM (10 mL). Stir until fully dissolved.
e Add Triethylamine (350 uL, 2.5 mmol).

e Cool the mixture to 0°C using an ice/water bath.

Step 3: Addition of 4-Phenoxybutyryl Chloride
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 Dilute 4-Phenoxybutyryl chloride (218 mg, 1.1 mmol) in 2 mL of anhydrous DCM in a
separate vial.

e Add the acid chloride solution dropwise to the reaction flask over 10 minutes.

o Critical: Exothermic reaction. Control addition rate to prevent side reactions (e.g., bis-
acylation).

¢ Allow the reaction to stir at 0°C for 30 minutes.

Step 4: Reaction Completion

» Remove the ice bath and allow the mixture to warm to Room Temperature (25°C).
e Stir for 2—4 hours.

¢ Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting
amine spot (low

) should disappear, and a new amide spot (higher

) should appear.

Step 5: Workup and Isolation

e Quench: Add saturated aqueous

(10 mL) to quench unreacted acid chloride. Stir vigorously for 10 minutes.

o Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 15 mL).
e Wash: Wash combined organic layers with:

o 10 mL 1N HCI (to remove excess TEA and unreacted amine).

o 10 mL Brine (saturated NacCl).
e Dry: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).
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Step 6: Purification
¢ Method: Flash Column Chromatography.

o Stationary Phase: Silica Gel (230-400 mesh).
e Eluent: Gradient of Hexanes:Ethyl Acetate (from 4:1 to 1:1).
* Yield Expectation: 75-85% as a white/off-white solid.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following analytical parameters must be

met:

Parameter Method Acceptance Criteria
Diagnostic signals: Phenoxy
aromatic protons (6.8-7.3
ppm), Linker

Identity 1H NMR (DMSO-d6)
multiplets (1.9-2.4 ppm),
Amide NH singlet (10.0-10.5
ppm).
>95% Area Under Curve. Mass

Purity LC-MS (ESI+) observation:

) No significant peaks for DCM

Residual Solvent 1H NMR

(5.76 ppm) or TEA.

Troubleshooting Guide

e Issue: Low yield or incomplete conversion.

o Solution: The amine on the pyrazole ring can be weakly nucleophilic. Add 0.1 eq of DMAP
as an acylation catalyst.
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 Issue: Bis-acylation (Acylation of ring nitrogen).

o Solution: Use strictly 1.0-1.1 equivalents of acid chloride and keep the temperature at 0°C
for longer. If bis-acylation occurs, treat the crude product with dilute NaOH/MeOH to
selectively hydrolyze the more labile pyrazole-N-amide while keeping the exocyclic amide
intact.

Safety & Handling (HSE)

4-Phenoxybutyryl chloride is a corrosive and lachrymatory agent.

Hazards: Causes severe skin burns and eye damage (H314).[2] Reacts violently with water
to release HCI gas.

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

Engineering Controls:Always handle inside a functioning fume hood.

Spill Control: Neutralize spills with sodium bicarbonate or lime before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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2. 4-Phenoxybutyryl chloride | CLO0H11CIO2 | CID 78819 - PubChem
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3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: 4-Phenoxybutyryl Chloride in Kinase
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Contact
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Ontario, CA 91761, United States
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